molecular formula C15H21ClN2O3S2 B2493048 (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(piperidin-1-yl)methanone CAS No. 1099783-67-1

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2493048
CAS RN: 1099783-67-1
M. Wt: 376.91
InChI Key: MUMOGTHDUNVWQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesizing complex molecules like (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(piperidin-1-yl)methanone involves multiple steps, starting from basic chemical reactions to more sophisticated processes. For instance, a related synthesis process involves the condensation of diphenyl(piperidin-4-yl)methanol with specific sulfonyl chlorides in a chosen solvent, indicating the intricate steps required to synthesize similar compounds (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within this category often features a piperidine ring in a chair conformation, highlighting the geometric complexity of these molecules. For example, investigations into similar compounds have revealed structures where the geometry around sulfur atoms is either distorted tetrahedral or aligns with classic tetrahedral values, showcasing the diversity in molecular arrangements (Girish et al., 2008).

Scientific Research Applications

Synthesis and Crystal Structure

Compounds with similar structural components have been synthesized and characterized to understand their crystal structures and molecular conformations. For instance, the synthesis and crystal structure analysis of related compounds reveal insights into their molecular arrangements and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Girish et al., 2008). These studies typically involve X-ray crystallography to elucidate the geometry around key atoms and the conformation of the molecular structure, providing a foundation for further chemical modifications and applications.

Antimicrobial Activity

Research into similar compounds has also explored their antimicrobial properties. For example, the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities highlight the potential use of these compounds as antimicrobial agents. Certain derivatives exhibited significant activity against pathogenic strains, indicating their potential as leads for the development of new antimicrobial drugs (Mallesha & Mohana, 2014).

Potential Therapeutic Agents

Furthermore, the linear synthesis of compounds with structural similarities has been investigated for their potential as therapeutic agents. These studies involve assessing their biological activities, such as enzyme inhibition, which could be relevant for treating various diseases. For instance, certain synthesized compounds were screened against α-glucosidase enzyme, showing considerable inhibitory activity, suggesting their potential application in managing diabetes or other related conditions (Abbasi et al., 2019).

properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S2/c16-13-7-8-14(22-13)23(20,21)18-11-5-2-6-12(18)15(19)17-9-3-1-4-10-17/h7-8,12H,1-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMOGTHDUNVWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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